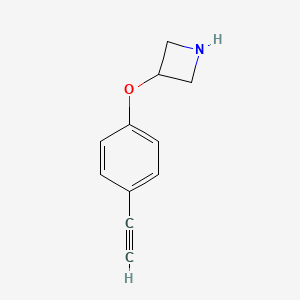

3-(4-Ethynylphenoxy)azetidine

Description

Overview of Azetidine (B1206935) and Phenoxy-Ethynyl Scaffolds in Modern Organic Synthesis

Azetidines, as four-membered nitrogen-containing heterocycles, are prized building blocks in contemporary organic synthesis. rsc.orgresearchgate.netrsc.orgrsc.org Their inherent ring strain, a consequence of their four-membered ring structure, imparts unique reactivity and a rigid, three-dimensional conformation. rsc.org This structural rigidity is a highly sought-after feature in drug design as it can lead to improved binding affinity and selectivity for biological targets. bris.ac.ukfrontiersin.org The incorporation of the azetidine motif has been shown to enhance physicochemical properties such as solubility and metabolic stability, making it a valuable component in the design of novel therapeutic agents. bris.ac.ukfrontiersin.org Numerous synthetic methods have been developed to access a diverse array of functionalized azetidines, highlighting their importance as versatile intermediates. frontiersin.orgnsf.govresearchgate.netchemrxiv.org

The phenoxy group is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs. ontosight.ai Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The terminal phenoxy moiety is a key component in various biologically active compounds.

The ethynyl (B1212043) group, with its carbon-carbon triple bond, offers a plethora of opportunities for chemical transformations. It is a key functional group for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, and serves as a versatile handle for the construction of complex molecular architectures and polymers. cdnsciencepub.comresearchgate.net The linear geometry of the ethynyl group can also impart specific conformational constraints on a molecule.

Strategic Rationale for Focused Research on 3-(4-Ethynylphenoxy)azetidine within Advanced Chemical Architectures

The strategic rationale for investigating This compound lies in the synergistic potential of combining these three key structural elements. The azetidine ring provides a rigid, non-planar scaffold that can orient the phenoxy-ethynyl substituent in a well-defined three-dimensional space. This is particularly advantageous in the design of molecules intended to interact with specific biological targets, such as enzymes or receptors, where a precise spatial arrangement of functional groups is paramount for activity. bris.ac.uknih.gov

The 4-ethynylphenoxy moiety itself offers multiple points for further functionalization. The terminal alkyne is a versatile handle for a wide range of chemical transformations, including Sonogashira coupling, cycloaddition reactions, and polymerization. cdnsciencepub.com This allows for the facile elaboration of the core structure into more complex and diverse chemical entities. For instance, the ethynyl group can be used to link the molecule to other pharmacophores, polymers, or solid supports. The phenoxy ether linkage provides chemical stability and a specific conformational influence. A related compound, (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-ethynylphenoxy)-8-azabicyclo[3.2.1]octane, has been explored in the context of medicinal chemistry, underscoring the utility of the 4-ethynylphenoxy group in constructing advanced bioactive molecules. acs.org

The combination of the polar azetidine ring with the more lipophilic phenoxy-ethynyl group results in a molecule with a balanced physicochemical profile. This balance is often crucial for achieving desirable drug-like properties, including solubility, permeability, and metabolic stability. The focused research on This compound is therefore driven by its potential as a versatile building block for the creation of novel chemical libraries and the development of new materials and therapeutic agents.

Historical Context and Evolution of Related Chemical Frameworks in Synthetic Chemistry

The development of synthetic methodologies for constructing four-membered rings like azetidine has historically been a challenge due to their inherent ring strain. rsc.org Early methods were often limited in scope and required harsh reaction conditions. However, the past few decades have witnessed significant advancements in synthetic chemistry, leading to a plethora of new and efficient methods for the synthesis of functionalized azetidines. frontiersin.orgnsf.govresearchgate.netchemrxiv.org These developments have been fueled by the increasing recognition of the value of the azetidine scaffold in medicinal chemistry. nih.govacs.orgmdpi.com

Similarly, the use of the phenoxy moiety has a long history in medicinal chemistry, with many early drug molecules incorporating this structural feature. The understanding of its role as a privileged scaffold has grown over time, leading to its more rational incorporation into modern drug design.

The utility of the ethynyl group in synthesis has also seen a dramatic expansion, particularly with the advent of "click chemistry" in the early 2000s. This has transformed the way chemists approach the assembly of complex molecules, and the ethynyl group has become a cornerstone of this powerful synthetic strategy. The evolution of cross-coupling reactions, such as the Sonogashira coupling, has further enhanced the versatility of the ethynyl group as a synthetic handle. cdnsciencepub.com

The convergence of these historically distinct areas of chemical research is embodied in a molecule like This compound . Its design reflects the modern approach of modular synthesis, where well-defined building blocks with specific functionalities are combined to create novel molecules with tailored properties.

Detailed Research Findings

While specific, in-depth research articles focusing solely on This compound are not abundant in the public domain, its chemical properties and potential applications can be inferred from the extensive research on its constituent scaffolds and closely related analogues.

Physicochemical Properties (Predicted and Inferred)

Based on its structure, the following physicochemical properties can be predicted for This compound .

| Property | Predicted Value/Range | Basis of Prediction |

| Molecular Formula | C₁₁H₁₁NO | |

| Molecular Weight | 173.21 g/mol | |

| LogP | ~2.0 - 2.5 | Combination of polar azetidine and lipophilic phenoxy-ethynyl groups. |

| pKa (of azetidine nitrogen) | ~8.5 - 9.5 | Typical for a secondary amine within a strained ring system. |

| H-Bond Acceptors | 2 (N and O) | |

| H-Bond Donors | 1 (N-H) | |

| Rotatable Bonds | 2 |

Synthesis and Characterization

The synthesis of This compound would likely involve the coupling of a protected 3-hydroxyazetidine with 4-ethynylphenol (B7805692) under standard ether synthesis conditions, such as a Mitsunobu reaction or a Williamson ether synthesis. The 4-ethynylphenol precursor can be synthesized from 4-iodophenol (B32979) via a Sonogashira coupling with a protected acetylene (B1199291) source, followed by deprotection.

Characterization of the final compound would rely on standard spectroscopic techniques.

| Spectroscopic Method | Expected Key Features | Reference Data from Related Compounds |

| ¹H NMR | Signals for the azetidine ring protons (typically in the 3-4 ppm region), aromatic protons of the phenoxy ring, and a characteristic singlet for the acetylenic proton. | ¹H NMR data for related azetidine derivatives show characteristic shifts for the ring protons. rsc.orgmdpi.com |

| ¹³C NMR | Resonances for the azetidine ring carbons, aromatic carbons, and the two sp-hybridized carbons of the ethynyl group. | ¹³C NMR data for substituted azetidines and ethynyl-containing aromatics are well-documented. mdpi.comnih.gov |

| FT-IR | Characteristic C≡C-H stretching vibration (~3300 cm⁻¹), C-O-C stretching of the ether linkage, and N-H stretching of the secondary amine. | The C≡C-H stretch is a highly diagnostic peak in IR spectroscopy. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. | High-resolution mass spectrometry would confirm the elemental composition. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethynylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-9-3-5-10(6-4-9)13-11-7-12-8-11/h1,3-6,11-12H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGDWWWBBCCFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 4 Ethynylphenoxy Azetidine

Comprehensive Retrosynthetic Analysis of the 3-(4-Ethynylphenoxy)azetidine Scaffold

The primary disconnection is at the C-O bond of the ether, yielding two key building blocks: a substituted azetidine (B1206935) precursor and a 4-ethynylphenol (B7805692) derivative. This approach is generally favored due to the robustness of ether synthesis methodologies. deanfrancispress.com

A secondary disconnection targets the C(sp)-C(sp2) bond of the ethynyl (B1212043) group on the phenyl ring. This suggests a late-stage introduction of the ethynyl moiety via a cross-coupling reaction, such as the Sonogashira coupling, onto a pre-functionalized 3-(4-halophenoxy)azetidine intermediate.

These disconnections lead to two plausible forward synthetic pathways:

Pathway A: Etherification followed by ethynyl group formation. This involves the coupling of a suitable azetidine precursor with a 4-halophenol, followed by a Sonogashira coupling to introduce the ethynyl group.

Pathway B: Synthesis of 4-ethynylphenol followed by etherification. This route focuses on the prior synthesis of 4-ethynylphenol, which is then coupled with an appropriate azetidine precursor.

This analysis highlights the necessity of robust synthetic methods for the individual precursors and the key coupling reactions.

Precursor Synthesis Strategies for Essential Building Blocks

The successful synthesis of this compound hinges on the efficient preparation of its core constituents: the substituted azetidine and the 4-ethynylphenol moiety.

Chemical Synthesis of Substituted Azetidine Precursors

The key azetidine intermediate for the etherification step is typically an N-protected 3-hydroxyazetidine or a derivative with a good leaving group at the 3-position. Several synthetic routes to these precursors have been established.

One common method involves the amination of epichlorohydrin (B41342) with a suitable amine, followed by cyclization. acs.org Another approach is the reduction of N-protected azetidin-3-ones, which can be synthesized through various methods, including the cycloaddition of imines to carbonyl compounds. researchgate.net More recent methods include the biohydroxylation of N-substituted azetidines using microorganisms like Sphingomonas sp., which offers excellent regioselectivity and high yields. acs.org

For the purpose of ether synthesis, the hydroxyl group of 3-hydroxyazetidine can be converted to a better leaving group, such as a tosylate or mesylate, or the synthesis can directly target 3-haloazetidines. The choice of protecting group for the azetidine nitrogen is crucial and is often a tert-butoxycarbonyl (Boc) group due to its stability and ease of removal. semanticscholar.orgdurham.ac.uk

Table 1: Comparison of Synthetic Routes to N-Boc-3-hydroxyazetidine

| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Reference |

| From Epichlorohydrin | Epichlorohydrin, Boc-amine | Base | Moderate | acs.org |

| Reduction of Azetidinone | N-Boc-azetidin-3-one | Reducing agent (e.g., NaBH₄) | Good to Excellent | researchgate.net |

| Biohydroxylation | N-Boc-azetidine | Sphingomonas sp. | >80% | acs.org |

| From 1-azabicyclo[1.1.0]butane | 1-azabicyclo[1.1.0]butane hydrobromide | Boc₂O, H₂O | Good | semanticscholar.org |

Methodologies for the Preparation of 4-Ethynylphenol Derivatives

The synthesis of 4-ethynylphenol typically starts from a more readily available 4-halophenol, such as 4-iodophenol (B32979) or 4-bromophenol. The hydroxyl group is often protected, for instance as a tetrahydropyranyl (THP) ether, to prevent interference with subsequent reactions.

The most common method for introducing the ethynyl group is the Sonogashira cross-coupling reaction. This involves reacting the protected 4-halophenol with a protected acetylene (B1199291), such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. Subsequent deprotection of both the silyl (B83357) group and the phenol (B47542) protecting group affords 4-ethynylphenol.

Optimization of Etherification Reactions for Phenoxy Linkage Formation in the Compound's Synthesis

The formation of the ether linkage between the azetidine ring and the phenol is a critical step. Two primary methods are considered: the Williamson ether synthesis and the Buchwald-Hartwig etherification.

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.comlibretexts.orgkhanacademy.org In this context, this would entail the reaction of the sodium or potassium salt of 4-ethynylphenol (or a protected version) with an N-protected 3-haloazetidine or an azetidin-3-ol (B1332694) derivative with a sulfonate leaving group (e.g., tosylate or mesylate). The reaction is typically performed in a polar aprotic solvent like DMF or DMSO. Optimization of this reaction would involve screening of bases, solvents, and temperature to maximize yield and minimize side reactions.

Alternatively, the Buchwald-Hartwig C-O cross-coupling reaction offers a modern approach to ether formation. organic-chemistry.orglibretexts.orgwuxiapptec.com This palladium-catalyzed reaction can couple alcohols with aryl halides. For the synthesis of this compound, this would involve reacting N-protected 3-hydroxyazetidine with a 4-haloethynylbenzene. However, the more common application in this context would be coupling N-protected 3-hydroxyazetidine with a 4-halophenol derivative, followed by a subsequent Sonogashira reaction. The choice of ligand for the palladium catalyst is critical for the success of the Buchwald-Hartwig etherification.

Table 2: Comparison of Etherification Methods

| Method | Azetidine Reactant | Phenol Reactant | Key Reagents/Catalysts | Considerations |

| Williamson Ether Synthesis | N-Boc-3-haloazetidine or N-Boc-3-O-tosylazetidine | 4-Ethynylphenol | Strong base (e.g., NaH, K₂CO₃) | Sɴ2 mechanism; potential for elimination side reactions. wikipedia.orgorganicchemistrytutor.com |

| Buchwald-Hartwig Etherification | N-Boc-3-hydroxyazetidine | 4-Iodoethynylbenzene | Pd catalyst, ligand (e.g., phosphine-based) | Milder conditions, broader substrate scope. organic-chemistry.orglibretexts.org |

Ethynyl Group Introduction and Manipulation Techniques within the Compound's Synthesis Pathway

The introduction of the ethynyl group is a defining feature of the target molecule. This is most effectively achieved through the Sonogashira cross-coupling reaction.

Investigation of Sonogashira Cross-Coupling Strategies with Halophenoxy Precursors

The Sonogashira reaction is a powerful and versatile method for forming carbon-carbon bonds between sp- and sp²-hybridized carbon atoms. organic-chemistry.orgrsc.orgsioc-journal.cn In the synthesis of this compound, this reaction is typically employed to couple a terminal alkyne with an aryl halide.

This strategy can be implemented at two different stages of the synthesis:

Early-stage Sonogashira: Coupling of a protected 4-halophenol with a protected alkyne (e.g., trimethylsilylacetylene) to synthesize the 4-ethynylphenol precursor.

Late-stage Sonogashira: Coupling of a terminal alkyne with a pre-formed 3-(4-halophenoxy)azetidine intermediate. This approach can be advantageous as it allows for diversification at a later stage of the synthesis.

The optimization of the Sonogashira coupling involves careful selection of the palladium catalyst, the copper(I) co-catalyst, the base, and the solvent.

Table 3: Typical Conditions for Sonogashira Cross-Coupling

| Component | Examples | Role |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyzes the cross-coupling cycle. nrochemistry.com |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. nrochemistry.com |

| Base | Triethylamine, Diisopropylamine | Neutralizes the hydrogen halide formed and facilitates the formation of the copper acetylide. |

| Solvent | THF, DMF, Toluene | Provides a suitable reaction medium. |

| Alkyne | Trimethylsilylacetylene, Phenylacetylene | The source of the ethynyl group. |

| Aryl Halide | 4-Iodophenol derivative, 3-(4-Iodophenoxy)azetidine | The sp²-hybridized coupling partner. |

The reactivity of the aryl halide follows the order I > Br > Cl, with aryl iodides generally giving the best results under milder conditions. nrochemistry.com The use of microwave irradiation has been shown to significantly accelerate the Sonogashira reaction, reducing reaction times from hours to minutes. organic-chemistry.org

Advanced Deprotection Methodologies for Silylethynyl Intermediates during Synthesis

The use of silyl protecting groups for terminal alkynes, such as the trimethylsilyl (B98337) (TMS) group, is a common strategy in organic synthesis to prevent unwanted side reactions of the acidic acetylenic proton. The removal of these protecting groups is a critical step that requires mild and selective conditions to avoid the degradation of the often sensitive molecular framework. A variety of deprotection methodologies have been developed for silylalkynes, offering a range of options to suit different substrate tolerances and reaction scales.

Common methods for the deprotection of trimethylsilylacetylenes involve the use of fluoride (B91410) reagents or basic conditions. Tetrabutylammonium fluoride (TBAF) is a widely used fluoride source that effectively cleaves the silicon-carbon bond. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (B95107) (THF) at room temperature. Another common method involves the use of potassium carbonate in methanol, which provides a milder basic condition for the deprotection. For substrates sensitive to strong bases, milder conditions such as potassium fluoride on alumina (B75360) can be employed.

More advanced and milder methods have also been reported. For instance, the use of silver nitrate (B79036) in aqueous ethanol (B145695) or a mixture of silver nitrate and potassium fluoride on silica (B1680970) gel provides a gentle method for desilylation. Another noteworthy method involves the use of catalytic amounts of copper(I) iodide in the presence of a mild base, which can be particularly useful when the subsequent reaction is a copper-catalyzed process.

Table 1: Advanced Deprotection Methodologies for Silylethynyl Intermediates

| Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Notes |

|---|---|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | THF | 0 - 25 | 0.5 - 2 h | Very common and effective, but the basicity of fluoride can sometimes cause side reactions. |

| Potassium carbonate (K₂CO₃) | Methanol | 25 | 1 - 4 h | Mild and inexpensive method, suitable for many substrates. |

| Cesium fluoride (CsF) | Acetonitrile | 25 - 80 | 1 - 12 h | More reactive than KF, can be used for more sterically hindered silyl groups. |

| Silver nitrate (AgNO₃) | Ethanol/Water | 25 | 0.5 - 3 h | Mild conditions, particularly useful for substrates sensitive to fluoride or strong bases. |

| Copper(I) iodide (CuI) / Base | DMF/Water | 25 - 50 | 1 - 5 h | Catalytic method that can be advantageous in one-pot procedures involving subsequent copper-catalyzed reactions. |

Comparative Analysis of Diverse Synthetic Routes: Efficiency, Yield, and Scalability Considerations

A plausible and commonly employed route, as previously discussed, involves the initial formation of the azetidine-phenol ether linkage followed by the introduction of the ethynyl group. An alternative strategy would be to reverse the order of these key steps: first, synthesize a 4-ethynylphenol derivative and then couple it with a protected 3-hydroxyazetidine.

Route A: Ether Formation followed by Sonogashira Coupling

Protection of 3-hydroxyazetidine (e.g., with Boc).

Mitsunobu reaction with 4-iodophenol.

Sonogashira coupling with (trimethylsilyl)acetylene.

Deprotection of the silyl group.

Deprotection of the azetidine nitrogen.

Route B: Sonogashira Coupling followed by Ether Formation

Protection of 4-hydroxyphenol (e.g., with a silyl ether).

Iodination of the protected phenol.

Sonogashira coupling with (trimethylsilyl)acetylene.

Deprotection of the phenol protecting group.

Mitsunobu reaction with N-Boc-3-hydroxyazetidine.

Deprotection of the silyl group.

Deprotection of the azetidine nitrogen.

A comparative analysis of these two routes reveals several key differences:

Advanced Structural Characterization and Stereochemical Elucidation of 3 4 Ethynylphenoxy Azetidine

Sophisticated Spectroscopic Techniques for Definitive Structural Confirmation

Spectroscopic methods are fundamental to the structural elucidation of novel compounds. For 3-(4-Ethynylphenoxy)azetidine, a combination of advanced Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provides a comprehensive understanding of its molecular framework.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Stereochemical Assignment

Advanced NMR techniques are indispensable for the precise assignment of stereochemistry. ipb.pt One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information about the chemical environment of protons and carbons within the molecule.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity between atoms. nih.gov For instance, COSY spectra reveal proton-proton coupling networks, while HSQC and HMBC correlate protons with directly attached and long-range carbons, respectively. nih.gov In the context of this compound, these experiments would confirm the connectivity between the azetidine (B1206935) ring, the phenoxy linker, and the ethynyl (B1212043) group.

The stereochemistry of the azetidine ring can often be determined by analyzing the coupling constants between its protons. ipb.pt For example, the magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons can indicate their relative orientation (cis or trans). ipb.ptnih.gov Nuclear Overhauser Effect (NOE) experiments are also vital for determining through-space proximity of protons, further solidifying stereochemical assignments. ipb.pt

Table 1: Representative NMR Data for Azetidine-Containing Structures

| Nucleus | Experiment | Typical Chemical Shift (ppm) | Information Provided |

|---|---|---|---|

| ¹H | 1D NMR | Variable, depends on substitution | Chemical environment of protons |

| ¹³C | 1D NMR | Variable, depends on substitution | Chemical environment of carbons |

| ¹H-¹H | COSY | Cross-peaks | Proton-proton coupling |

| ¹H-¹³C | HSQC | Cross-peaks | Direct carbon-proton correlation |

| ¹H-¹³C | HMBC | Cross-peaks | Long-range carbon-proton correlation |

| ¹H-¹H | NOESY/ROESY | Cross-peaks | Through-space proton-proton proximity |

Note: Specific chemical shifts for this compound would require experimental data for the specific compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Comprehensive Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. researchgate.net The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural motifs.

Key expected vibrational frequencies include:

N-H stretch: A peak in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine in the azetidine ring. jmchemsci.com

C≡C-H stretch: A sharp, intense peak around 3300 cm⁻¹ is characteristic of a terminal alkyne. pg.edu.pl

C≡C stretch: A weaker absorption band in the range of 2100-2260 cm⁻¹ corresponds to the carbon-carbon triple bond. pg.edu.pl

C-O-C stretch: The ether linkage would show strong, characteristic bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

Aromatic C=C stretch: Multiple peaks in the 1450-1600 cm⁻¹ region would confirm the presence of the phenoxy group. pg.edu.pl

C-N stretch: This vibration, associated with the azetidine ring, would likely appear in the 1020-1250 cm⁻¹ range.

The collective presence and specific positions of these bands provide strong evidence for the proposed structure of this compound. nih.gov

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Azetidine) | Stretch | 3300-3500 |

| C≡C-H (Ethynyl) | Stretch | ~3300 |

| C≡C (Ethynyl) | Stretch | 2100-2260 |

| C-O-C (Ether) | Stretch | 1000-1300 |

| C=C (Aromatic) | Stretch | 1450-1600 |

| C-N (Azetidine) | Stretch | 1020-1250 |

High-Resolution Mass Spectrometry (HRMS) for Exact Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. nih.govchromatographyonline.com Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy (typically to four or more decimal places), allowing for the unambiguous validation of the molecular formula. researchgate.net

For this compound (C₁₁H₁₁NO), the expected exact mass can be calculated. HRMS analysis would aim to detect the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) that matches the calculated value with minimal error. massbank.eu This precise mass measurement helps to distinguish the target compound from other potential isomers or compounds with the same nominal mass.

X-ray Crystallography for Unambiguous Absolute Configuration Determination of the Compound and its Related Analogs

While spectroscopic methods provide valuable structural information, X-ray crystallography stands as the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. d-nb.infoanton-paar.com This method can unambiguously establish the absolute configuration of chiral centers within a molecule. nih.gov

For this compound, if it exists as a single enantiomer or can be resolved into its enantiomers and crystallized, single-crystal X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and the spatial relationship between the substituents on the azetidine ring. This would definitively confirm the relative and absolute stereochemistry. The analysis of related analogs through X-ray crystallography can also provide valuable insights into structure-activity relationships. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

For chiral molecules like this compound, it is essential to determine the enantiomeric purity, especially in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. researchgate.net

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. thermofisher.comchiraltech.com By comparing the retention times of the analyte to those of known enantiomeric standards, the enantiomeric excess (ee) or enantiomeric ratio can be accurately quantified. The choice of the CSP and the mobile phase is critical for achieving successful separation. researchgate.net

Detailed Conformational Analysis of the Azetidine Ring and Phenoxy-Ethynyl Moiety

The biological activity and physical properties of a molecule are often influenced by its conformational preferences. A detailed conformational analysis of this compound involves understanding the puckering of the four-membered azetidine ring and the rotational freedom around the various single bonds.

The azetidine ring is not planar and can exist in a puckered conformation. nih.gov The degree of puckering and the preferred orientation of the substituent at the 3-position are influenced by steric and electronic factors. nih.gov Computational modeling, often in conjunction with experimental data from NMR (e.g., NOE data and coupling constants), can be used to predict the most stable conformations of the azetidine ring. nih.govethz.ch

Computational Conformational Search and Energy Minimization

A fundamental approach to understanding the three-dimensional structure of a flexible molecule like this compound involves a thorough exploration of its potential conformations through computational methods. This process typically begins with a conformational search to identify all sterically accessible arrangements of the atoms, followed by energy minimization to determine the relative stability of these conformers.

A variety of algorithms can be employed for the conformational search, including systematic searches, stochastic methods like Monte Carlo, and distance geometry methods. nih.gov For a molecule with multiple rotatable bonds, such as the bond connecting the phenoxy group to the azetidine ring and the bond between the ethynyl group and the phenyl ring, a comprehensive search is crucial to map the potential energy surface accurately.

Once a set of initial conformers is generated, their geometries are optimized, and energies are calculated using force fields like MMFF94s or semi-empirical methods such as PM7. chemrxiv.org For greater accuracy, the low-energy conformers identified are typically subjected to higher-level quantum mechanical calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). frontiersin.orgrsc.org These calculations provide more reliable relative energies and detailed geometric parameters for each stable conformation.

The results of such a computational study would likely reveal several low-energy conformers for this compound, differing in the orientation of the 4-ethynylphenoxy group relative to the azetidine ring. The puckering of the four-membered azetidine ring itself is another key conformational feature that would be characterized. rsc.org The relative populations of these conformers at a given temperature can be estimated from their calculated free energies using the Boltzmann distribution.

Illustrative Data Table of a Hypothetical Computational Conformational Analysis:

| Conformer | Dihedral Angle (C-O-C-N) (°) | Azetidine Puckering Amplitude (Å) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| A | 178.5 | 0.15 | 0.00 | 65.2 |

| B | 85.2 | 0.14 | 0.85 | 20.1 |

| C | -88.9 | 0.16 | 1.20 | 14.7 |

This table is illustrative and represents the type of data that would be generated from a computational conformational analysis. The values are not based on actual experimental or calculated data for this compound.

Experimental Conformational Probes Using Advanced Spectroscopic Methods

Experimental techniques are indispensable for validating and refining the computational models of the conformational preferences of this compound. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect (NOE), is a powerful tool for this purpose. columbia.edumdpi.com

NOE-based experiments, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and its rotating-frame equivalent, ROESY, provide information about the spatial proximity of protons within the molecule. columbia.edunih.govresearchgate.netglycopedia.eu For a molecule like this compound, NOE correlations would be expected between the protons of the azetidine ring and the protons of the phenoxy group. The intensities of these NOE cross-peaks are inversely proportional to the sixth power of the distance between the protons, allowing for the determination of internuclear distances. researchgate.net

By comparing the experimentally determined distances with those calculated for the various low-energy conformers from computational studies, it is possible to identify the predominant conformation(s) in solution. For instance, a strong NOE between a specific proton on the azetidine ring and an ortho-proton on the phenyl ring would provide compelling evidence for a particular spatial arrangement.

In addition to NOE, the analysis of scalar coupling constants (J-couplings) can provide valuable information about dihedral angles, which are key to defining the molecular conformation. nih.gov The application of methods like the DP4+ probability, which combines experimental and calculated NMR data, can offer a high degree of confidence in the stereochemical assignment. rsdjournal.org

Other spectroscopic techniques, such as infrared (IR) and UV-visible spectroscopy, can also serve as conformational probes, as the vibrational and electronic transitions can be sensitive to the molecular geometry. nih.govnih.gov

Illustrative Data Table of Hypothetical NOE Correlations and Inferred Distances:

| Proton Pair | NOESY Cross-Peak Intensity | Calculated Distance (Conformer A) (Å) | Calculated Distance (Conformer B) (Å) | Experimental Inference |

| H_azetidine - H_ortho-phenyl | Strong | 2.5 | 4.8 | Proximity suggests predominance of Conformer A |

| H_azetidine - H_meta-phenyl | Weak | 4.2 | 3.9 | Consistent with both conformers, but stronger in B |

This table is illustrative and represents the type of data that would be generated from an experimental NOE study and its comparison with computational models. The values are not based on actual experimental or calculated data for this compound.

Chemical Reactivity and Transformation Studies of 3 4 Ethynylphenoxy Azetidine

Reactivity Profile of the Terminal Alkyne Moiety

The terminal alkyne in 3-(4-Ethynylphenoxy)azetidine is a versatile functional group, amenable to a wide array of chemical transformations. Its reactivity is characterized by the acidic nature of the terminal proton and the ability of the π-bonds to undergo addition reactions.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a paramount example of click chemistry, renowned for its high efficiency, selectivity, and biocompatibility. wikipedia.orglicor.com This reaction facilitates the covalent linkage of molecules containing terminal alkynes with those bearing azide (B81097) functionalities to form stable 1,2,3-triazole rings. nih.govorganic-chemistry.org The reaction is characterized by its high yield, mild reaction conditions, and tolerance to a wide range of functional groups. glenresearch.comunits.it In the context of this compound, the terminal alkyne can readily participate in CuAAC reactions, offering a straightforward method for conjugation to various molecular scaffolds, such as biomolecules, polymers, or fluorescent dyes, without affecting the integrity of the azetidine (B1206935) ring. glenresearch.comrsc.org The resulting 1,4-disubstituted triazole products are chemically robust. nih.gov

Table 1: Illustrative Examples of CuAAC Reactions with this compound

| Entry | Azide Partner | Catalyst System | Solvent | Product |

| 1 | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 3-(4-(4-Phenyl-1H-1,2,3-triazol-1-yl)phenoxy)azetidine |

| 2 | Azido-PEG | CuI, TBTA | DMF | PEG-conjugated azetidine derivative |

| 3 | 3'-Azido-3'-deoxythymidine (AZT) | Cu(OAc)₂, Sodium Ascorbate | DMSO | Azetidine-AZT conjugate |

This table presents hypothetical reaction conditions and products based on established CuAAC protocols.

The terminal alkyne of this compound is susceptible to electrophilic addition reactions, such as hydration and hydrohalogenation. These reactions proceed via the formation of a vinyl cation intermediate, with the regioselectivity governed by Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms. libretexts.orglibretexts.org

Hydration: In the presence of a strong acid catalyst, such as sulfuric acid, and water, the alkyne can undergo hydration to yield a methyl ketone. The reaction initially forms an enol intermediate, which rapidly tautomerizes to the more stable keto form.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the triple bond typically occurs in a stepwise manner. libretexts.org The first addition follows Markovnikov's rule to give a vinyl halide. A second addition can occur to yield a geminal dihalide, with both halogen atoms attached to the same carbon. The reactivity of hydrogen halides follows the order HI > HBr > HCl > HF. libretexts.org

Table 2: Predicted Products of Electrophilic Addition to this compound

| Reaction | Reagent | Intermediate | Major Product |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Enol | 1-(4-(Azetidin-3-yloxy)phenyl)ethan-1-one |

| Hydrobromination (1 eq.) | HBr | Vinyl cation | 3-(4-(1-Bromoethenyl)phenoxy)azetidine |

| Hydrobromination (2 eq.) | HBr (excess) | Vinyl cation | 3-(4-(1,1-Dibromoethyl)phenoxy)azetidine |

This table illustrates the expected major products based on established principles of electrophilic addition to alkynes.

While the Sonogashira coupling is a well-known reaction for terminal alkynes, other palladium-catalyzed transformations can also be envisaged for this compound. These reactions offer alternative pathways for carbon-carbon and carbon-heteroatom bond formation, expanding the synthetic utility of this building block. For instance, in a reductive coupling, the alkyne could react with an aryl halide in the presence of a palladium catalyst and a reducing agent to form a saturated linkage.

Chemical Transformations Involving the Azetidine Ring System

The azetidine ring in this compound is a strained four-membered heterocycle, which makes it susceptible to ring-opening reactions under certain conditions. rsc.org However, it is generally more stable than the corresponding aziridine, allowing for selective functionalization of the nitrogen atom. rsc.org

The ring-opening of azetidines is typically promoted by electrophiles or nucleophiles and is driven by the release of ring strain. magtech.com.cn In the presence of strong acids, the nitrogen atom is protonated, which activates the ring towards nucleophilic attack. youtube.com The regioselectivity of the ring-opening is influenced by the substituents on the ring. magtech.com.cn For an unsubstituted azetidine ring as in this compound, nucleophilic attack would likely occur at one of the methylene (B1212753) carbons adjacent to the nitrogen.

Lewis acids can also catalyze the ring-opening process. The reaction with acyl halides, for example, can lead to the formation of γ-haloamides after nucleophilic attack by the halide ion on an N-acylated azetidinium intermediate.

The secondary amine of the azetidine ring is nucleophilic and can be readily functionalized through various reactions, including alkylation, acylation, and sulfonylation. youtube.com These reactions typically proceed without cleavage of the azetidine ring and allow for the introduction of a wide range of substituents, which is particularly useful for modulating the physicochemical properties of the molecule in drug discovery.

N-Alkylation: The nitrogen can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acylazetidine.

N-Sulfonylation: Treatment with sulfonyl chlorides provides N-sulfonylazetidines, which can be important for introducing sulfonamide motifs. whiterose.ac.uk

Table 3: Representative N-Functionalization Reactions of this compound

| Reaction Type | Reagent | Base | Product |

| N-Alkylation | Methyl Iodide | K₂CO₃ | 3-(4-Ethynylphenoxy)-1-methylazetidine |

| N-Acylation | Acetyl Chloride | Triethylamine | 1-Acetyl-3-(4-ethynylphenoxy)azetidine |

| N-Sulfonylation | Tosyl Chloride | Pyridine | 3-(4-Ethynylphenoxy)-1-tosylazetidine |

This table provides hypothetical examples of N-functionalization reactions.

Reactivity of the Phenoxy Ether Linkage under Diverse Reaction Conditions

The phenoxy ether linkage is generally characterized by its high stability, and its cleavage requires specific and often harsh chemical conditions. In the context of this compound, this linkage demonstrates considerable resilience across a range of synthetic transformations targeting other parts of the molecule.

For instance, the introduction of the terminal alkyne itself is often accomplished via a Sonogashira coupling reaction on a precursor, such as 1-protected-3-(4-iodophenoxy)azetidine. google.com This palladium- and copper-catalyzed reaction proceeds efficiently without cleaving the adjacent ether bond, highlighting its stability under these widely used cross-coupling conditions. google.com Similarly, other transformations on the azetidine ring or the ethynyl (B1212043) group typically leave the phenoxy ether intact.

While robust, the ether linkage is not entirely inert. Cleavage of aryl ethers typically requires strong protic acids like HBr or potent Lewis acids. An alternative, non-classical method for ether bond cleavage has been observed in related structures; for example, the anaerobic bacterium Acetobacterium sp. can cleave the ether bond in 2-phenoxyethanol (B1175444) to yield phenol (B47542) and acetaldehyde. d-nb.info This suggests that under specific enzymatic or biomimetic conditions, the phenoxy ether bond could be a target for transformation.

The following table summarizes the observed reactivity of the phenoxy ether linkage under various conditions.

| Reaction Type | Reagents and Conditions | Observation on Ether Linkage | Reference |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, TEA, THF | Stable | google.com |

| Anaerobic Metabolism | Acetobacterium sp. (on 2-phenoxyethanol) | Cleaved | d-nb.info |

| Typical Acidic Cleavage | HBr or BBr₃ (general for aryl ethers) | Cleavage expected |

Exploration of Regioselectivity and Stereoselectivity in Reactions Involving the Compound

Regioselectivity and stereoselectivity are critical factors in the synthesis and functionalization of complex molecules. For this compound, these principles govern the outcome of reactions at both the azetidine ring and the terminal alkyne.

Reactivity of the Azetidine Ring: The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to ring-opening and ring-expansion reactions that are often highly regioselective. rsc.orgrsc.org A notable example is the copper-catalyzed formal carbonylation of N-substituted azetidines to produce γ-lactams. nih.gov This reaction involves a site-selective insertion of a difluorocarbene-derived carbonyl group into one of the C-N bonds of the azetidine ring. nih.gov For azetidines with substituents at the 2-position, this ring expansion proceeds smoothly, demonstrating high site-selectivity. nih.gov

Furthermore, if the azetidine ring is substituted, as in a 2,3-disubstituted variant, transformations can proceed with high diastereoselectivity, yielding a single trans diastereomer in certain cases. nih.gov The synthesis of the azetidine ring itself can also be a highly regioselective process. For instance, the lanthanum triflate (La(OTf)₃)-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines proceeds via a C3-selective (4-exo-tet) cyclization to afford the azetidine ring, in contrast to the C4-selective (5-endo-tet) cyclization observed with the trans-isomer, which yields a pyrrolidine (B122466). frontiersin.orgnih.gov

Reactivity of the Ethynyl Group: The terminal alkyne is a versatile functional group for regioselective transformations. One of the most prominent reactions is the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles. researchgate.net This "click chemistry" reaction is known for its exceptional regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer, particularly under copper(I) catalysis. This provides a reliable method for conjugating the this compound core to other molecules.

The table below outlines key regioselective reactions involving the structural motifs of this compound.

| Reaction | Substrate Motif | Reagents | Product | Regioselectivity | Reference |

| Formal Carbonylation | Azetidine Ring | CuI, Difluorocarbene source | γ-Lactam | Site-selective C-N insertion | nih.gov |

| Azide-Alkyne Cycloaddition | Terminal Alkyne | R-N₃, Cu(I) catalyst | 1,4-Disubstituted 1,2,3-Triazole | High (1,4-isomer favored) | researchgate.net |

| Intramolecular Aminolysis | cis-3,4-Epoxy Amine (precursor) | La(OTf)₃ | Azetidine-3-methanol | High (4-exo-tet cyclization) | frontiersin.orgnih.gov |

Mechanistic Elucidation of Synthetic Transformations via Kinetic and Spectroscopic Analyses

Understanding the reaction mechanisms for transformations of this compound is essential for optimizing reaction conditions and predicting outcomes. Such insights are typically gained through a combination of kinetic studies, spectroscopic analysis of intermediates, and computational modeling.

Mechanism of Copper-Catalyzed Carbonylation: Mechanistic studies on the copper-catalyzed conversion of azetidines to γ-lactams provide a clear example of such elucidation. nih.gov The proposed mechanism begins with the in-situ generation of a copper-ligated difluorocarbene. This species coordinates to the azetidine's nitrogen atom, followed by a site-selective single-electron C-N bond cleavage. An intramolecular recombination leads to a six-membered metallacycle intermediate, which then undergoes reductive elimination. nih.gov

A key piece of evidence for this pathway came from a spectroscopic labeling study. When the reaction was quenched with ¹⁸O-labeled water (H₂¹⁸O), GC-MS analysis showed that the resulting γ-lactam product was almost exclusively ¹⁸O-labeled. nih.gov This experiment unequivocally demonstrated that the carbonyl oxygen atom originates from water during the final hydrolysis step, rather than from another source, lending strong support to the proposed mechanism involving a difluorocarbene insertion followed by hydrolysis. nih.gov

Mechanism of Lewis Acid-Catalyzed Azetidine Synthesis: In the La(OTf)₃-catalyzed synthesis of azetidines from cis-3,4-epoxy amines, computational studies have been instrumental in explaining the observed high regioselectivity. nih.gov Density Functional Theory (DFT) calculations suggested that the difference in regioselectivity between the cis- and trans-epoxide isomers is due to the nature of the lanthanum(III) coordination with the substrate and product. nih.gov These calculations help to rationalize why the cis-isomer preferentially undergoes the 4-exo-tet cyclization to form the strained azetidine ring. nih.gov

Spectroscopic methods such as ¹H and ¹³C NMR, along with 2D techniques like COSY, are fundamental in all these studies for the structural confirmation of starting materials, intermediates, and final products, which is a prerequisite for any mechanistic investigation. nih.gov

The following table summarizes the analytical approaches used to investigate the mechanisms of relevant transformations.

| Reaction | Analytical Technique | Finding / Insight | Reference |

| Copper-Catalyzed Carbonylation | ¹⁸O-Labeling Study with GC-MS | Confirmed the carbonyl oxygen originates from water during workup. | nih.gov |

| La(OTf)₃-Catalyzed Aminolysis | DFT Computational Studies | Explained the origin of regioselectivity based on catalyst-substrate coordination. | nih.gov |

| General Characterization | NMR (¹H, ¹³C, COSY), Mass Spectrometry | Unambiguous structural assignment of reactants and products. | nih.gov |

Derivatization Strategies and Analog Synthesis Based on the 3 4 Ethynylphenoxy Azetidine Scaffold

Design Principles for Novel Structural Analogs and Derivatives of the Core Compound

The rationale for designing analogs of 3-(4-ethynylphenoxy)azetidine is rooted in the principles of medicinal chemistry, where the goal is to systematically alter the molecule's structure to understand and improve its interaction with biological targets. This process, known as the study of structure-activity relationships (SAR), guides the development of more potent and selective compounds. gardp.org The core scaffold offers three primary vectors for diversification.

The Azetidine (B1206935) Ring: As a four-membered saturated nitrogen heterocycle, the azetidine ring serves as a rigid scaffold that can orient substituents in a well-defined three-dimensional space. nih.gov It is often used as a bioisosteric replacement for larger, more flexible rings like pyrrolidine (B122466) or piperidine, which can lead to improved physicochemical properties such as increased solubility and metabolic stability. The nitrogen atom acts as a key modification point and a potential hydrogen bond acceptor.

The Phenoxy Moiety: The phenoxy group acts as a linker between the azetidine ring and the ethynyl (B1212043) group. The aromatic ring itself can be substituted to modulate electronic properties, lipophilicity, and steric bulk, thereby influencing binding affinity and pharmacokinetic profiles.

The Ethynyl Group: The terminal alkyne is a highly versatile functional group in medicinal chemistry. drugdesign.org It can act as a linchpin for further molecular elaboration through a variety of reliable and high-yielding chemical reactions. Its linear geometry and ability to participate in hydrogen bonding or other interactions can also be crucial for target engagement.

The overarching design principle is to leverage these three modification points to generate a library of compounds with diverse chemical features. By systematically altering each component, researchers can probe the SAR and identify key structural features required for the desired biological activity.

Synthetic Routes for Modifying the Azetidine Nitrogen (N-substitution)

The secondary amine of the azetidine ring is a nucleophilic center that can be readily functionalized through several well-established synthetic methods. mdpi.com These modifications are crucial for exploring how different substituents at this position affect a compound's properties.

Common N-substitution strategies include:

N-Alkylation: This involves the reaction of the azetidine with an alkyl halide (R-X) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to prevent quaternization.

N-Acylation: The formation of an amide bond via reaction with an acyl chloride or anhydride (B1165640) provides derivatives with altered electronic and hydrogen-bonding capabilities.

Reductive Amination: A two-step, one-pot reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) is a highly effective method for generating a wide range of N-alkyl derivatives. mdpi.com

N-Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the introduction of aryl or heteroaryl substituents, significantly expanding the accessible chemical space. organic-chemistry.org

Michael Addition: The azetidine nitrogen can act as a nucleophile in a conjugate addition to α,β-unsaturated systems, such as acrylates or acrylamides, to introduce linker groups or other functional moieties.

The following table illustrates potential N-substitution reactions on the this compound core.

| Reaction Type | Example Reagent | General Product Structure |

| N-Alkylation | Benzyl bromide (BnBr) | N-benzyl-3-(4-ethynylphenoxy)azetidine |

| N-Acylation | Acetyl chloride | 1-(3-(4-ethynylphenoxy)azetidin-1-yl)ethan-1-one |

| Reductive Amination | Cyclohexanone, STAB | N-cyclohexyl-3-(4-ethynylphenoxy)azetidine |

| N-Arylation | 4-Fluorobromobenzene, Pd catalyst | N-(4-fluorophenyl)-3-(4-ethynylphenoxy)azetidine |

| Michael Addition | Methyl acrylate | Methyl 3-(3-(4-ethynylphenoxy)azetidin-1-yl)propanoate |

Targeted Modifications of the Phenoxy Ring and Ethynyl Moiety for Chemical Diversity

Beyond the azetidine nitrogen, the phenoxy ring and the terminal ethynyl group serve as excellent handles for introducing chemical diversity.

Modifications of the Phenoxy Ring: The phenoxy ring can undergo electrophilic aromatic substitution. The ether linkage is an ortho-, para-directing group. Since the para-position is occupied by the ethynyl group, substitutions will primarily occur at the ortho positions (C2 and C6). Potential modifications include:

Halogenation: Introduction of fluorine, chlorine, or bromine using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

Nitration: Addition of a nitro group using nitric acid, which can be subsequently reduced to an amine for further functionalization.

Friedel-Crafts Reactions: Alkylation or acylation to introduce carbon-based substituents, although these reactions can be challenging on highly functionalized rings.

Modifications of the Ethynyl Moiety: The terminal alkyne is one of the most versatile functional groups for analog synthesis due to its participation in a wide array of high-yielding reactions. masterorganicchemistry.comlibretexts.org

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form internal alkynes, enabling the connection of diverse aromatic systems.

Click Chemistry (CuAAC): The copper(I)-catalyzed azide-alkyne cycloaddition is a highly robust and orthogonal reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov This is a premier method for linking the core scaffold to other molecules or building blocks.

Hydration: The addition of water across the triple bond, typically catalyzed by mercury(II) salts, yields a methyl ketone.

Hydroboration-Oxidation: An anti-Markovnikov hydration that results in the formation of an aldehyde after tautomerization.

Reduction: The alkyne can be selectively reduced to a cis-alkene using Lindlar's catalyst, a trans-alkene via a dissolving metal reduction, or fully saturated to an alkane through catalytic hydrogenation.

The tables below provide examples of these modifications.

Table of Potential Phenoxy Ring Modifications

| Reaction Type | Example Reagent | General Product Structure |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 3-(2-bromo-4-ethynylphenoxy)azetidine |

Table of Potential Ethynyl Moiety Modifications

| Reaction Type | Example Reagent | General Product Structure |

|---|---|---|

| Sonogashira Coupling | Iodobenzene, Pd/Cu catalyst | 3-(4-(phenylethynyl)phenoxy)azetidine |

| Click Chemistry | Benzyl azide (B81097), Cu(I) catalyst | 3-(4-(4-benzyl-1H-1,2,3-triazol-1-yl)phenoxy)azetidine |

| Alkyne Hydration | H₂O, H₂SO₄, HgSO₄ | 1-(4-(3-azetidinoxy)phenyl)ethan-1-one |

Heterocyclic Annulation Strategies Utilizing the Alkyne Group for Scaffold Expansion

Annulation reactions use the ethynyl group as a building block to construct a new heterocyclic ring fused to or pendant from the core scaffold. This strategy dramatically increases the structural complexity and allows for the creation of novel molecular frameworks. A primary method for this is the 1,3-dipolar cycloaddition. wikipedia.org

In this reaction, the alkyne (the dipolarophile) reacts with a 1,3-dipole to form a five-membered heterocycle. mdpi.com The CuAAC reaction is a specific example, but many other 1,3-dipoles can be used to generate a wide range of heterocycles, providing access to diverse pharmacophores. Transition metal-catalyzed annulations, such as [2+2+2] cycloadditions, can also be employed to build larger ring systems like substituted benzenes. rsc.org

Table of Potential Heterocyclic Annulations via 1,3-Dipolar Cycloaddition

| 1,3-Dipole Used | Resulting Heterocycle |

|---|---|

| Azide (R-N₃) | 1,2,3-Triazole |

| Nitrile Oxide (R-CNO) | Isoxazole |

| Nitrone (R₂C=N⁺(R)-O⁻) | Dihydroisoxazole / Isoxazoline |

Development of Diversification Libraries Based on the this compound Core Scaffold

The true power of the this compound scaffold lies in its suitability for diversity-oriented synthesis (DOS). nih.govnih.gov DOS aims to rapidly generate a collection of structurally diverse molecules from a common starting material. By combining the derivatization strategies discussed in the previous sections, a large combinatorial library can be constructed.

A typical library synthesis would involve a multi-step sequence where different building blocks are introduced at each point of diversification. For example:

Parallel N-substitution: The core scaffold is reacted with a set of 20 different aldehydes via reductive amination to produce 20 unique N-substituted intermediates.

Parallel Ethynyl Modification: Each of the 20 intermediates is then subjected to click chemistry with a set of 20 different azides, resulting in a 20x20 matrix of 400 distinct compounds.

Late-Stage Phenoxy Functionalization: A subset of these compounds could undergo further modification, such as halogenation of the phenoxy ring, to add another layer of diversity.

This approach allows for the efficient creation of thousands of analogs, which can be screened for biological activity to rapidly map the SAR for the scaffold. oregonstate.edu

Illustrative Example of a Diversification Library Matrix

| Core Scaffold | N-Substituent (R¹) | Ethynyl-Derived Group (R²) |

|---|---|---|

| This compound | -CH₂-Ph | 1,2,3-Triazole-CH₂-Ph |

| This compound | -Cyclohexyl | Phenyl (from Sonogashira) |

| This compound | -C(O)CH₃ | 1,2,3-Triazole-Adamantyl |

Computational Chemistry and Theoretical Investigations of 3 4 Ethynylphenoxy Azetidine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure, Stability, and Reaction Energetics

There are no published studies detailing quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, specifically for 3-(4-Ethynylphenoxy)azetidine. Consequently, data regarding its electronic structure, including molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential maps, are not available. Furthermore, calculations concerning the molecule's thermodynamic stability, heats of formation, and the energetics of potential reactions have not been reported.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

No molecular dynamics (MD) simulation studies for this compound have been found in the scientific literature. As a result, information on its conformational landscape, the flexibility of the azetidine (B1206935) and phenoxy rings, and the dynamics of the ethynyl (B1212043) group is not available. Such simulations would be crucial for understanding the molecule's behavior in different environments, such as in solution or within a biological system.

Advanced Docking Studies of this compound-derived Ligands with Cognate Protein Targets

While molecular docking is a common computational technique applied to azetidine-containing compounds to explore their potential as therapeutic agents, no specific docking studies for this compound against any protein target have been published. Therefore, there is no information on its potential binding modes, intermolecular interactions (such as hydrogen bonding, hydrophobic interactions, or pi-pi stacking), or predicted binding affinities with any cognate protein targets.

Theoretical Prediction of Spectroscopic Properties for Enhanced Characterization

There are no available reports on the theoretical prediction of spectroscopic properties for this compound. Computational methods are frequently used to predict NMR (1H and 13C) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra to aid in the experimental characterization of novel compounds. However, such theoretical spectroscopic data for the title compound has not been documented.

Computational Modeling of Reaction Mechanisms for Synthetic Transformations

The synthesis of various azetidine derivatives has been a subject of interest in organic chemistry. mit.edu Computational modeling can provide valuable insights into the reaction mechanisms, transition states, and activation energies of synthetic pathways. mit.edu However, no computational studies have been published that specifically model the reaction mechanisms for the synthesis or subsequent transformations of this compound.

Utility of 3 4 Ethynylphenoxy Azetidine As a Versatile Synthetic Intermediate

Role in the Synthesis of Novel Imidazole Derivatives and Other Fused Heterocyclic Systems

A significant application of 3-(4-ethynylphenoxy)azetidine is its role as a crucial intermediate in the synthesis of novel imidazole derivatives. A patent discloses the use of this compound in the preparation of potent inhibitors of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC). google.com LpxC is a key enzyme in the biosynthetic pathway of lipid A, an essential component of the outer membrane of Gram-negative bacteria. google.com Inhibition of this enzyme is a promising strategy for the development of new antibiotics.

The synthesis involves the coupling of this compound with other molecular fragments to construct the final imidazole-based LpxC inhibitors. The ethynyl (B1212043) group on the phenoxy ring provides a reactive handle for further chemical transformations, such as click chemistry reactions or Sonogashira couplings, allowing for the facile introduction of diverse substituents and the construction of complex heterocyclic systems.

The general synthetic route described in the patent highlights the importance of the this compound core in achieving the desired biological activity of the final imidazole compounds. The azetidine (B1206935) ring itself can influence the physicochemical properties and spatial arrangement of the molecule, contributing to its binding affinity with the target enzyme.

Strategic Integration into Complex Multi-Step Organic Synthesis Schemes

While the primary documented application of this compound is in the synthesis of specific imidazole-based LpxC inhibitors, its structural features suggest a broader potential for integration into complex multi-step organic synthesis schemes. The presence of three distinct functional regions—the azetidine ring, the phenoxy linker, and the terminal alkyne—allows for orthogonal chemical modifications.

For instance, the secondary amine of the azetidine ring can be functionalized through N-alkylation, N-arylation, or acylation reactions. The aromatic ring of the phenoxy group can undergo electrophilic substitution reactions, and the terminal alkyne is amenable to a wide range of transformations, including metal-catalyzed cross-coupling reactions, cycloadditions, and hydration. This multifunctionality makes this compound a strategic building block where different parts of the molecule can be elaborated sequentially to build complex target molecules.

Application as a Key Building Block for the Construction of Elaborate Molecular Architectures

The unique combination of a strained azetidine ring and a rigid, linear ethynylphenoxy unit makes this compound an attractive building block for the construction of elaborate and well-defined three-dimensional molecular architectures. The azetidine moiety can introduce conformational constraints and act as a hinge or a turning element in a larger molecule.

The terminal alkyne is particularly valuable for its ability to participate in reactions that form stable linkages, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. This "click" reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for the assembly of complex structures from modular building blocks. By leveraging these features, chemists can design and synthesize novel polymers, dendrimers, and macrocycles with precisely controlled architectures and properties.

Precursor for Chemically Modified Probes and Advanced Materials

The reactivity of the terminal alkyne group in this compound also positions it as a valuable precursor for the development of chemically modified probes and advanced materials. For example, the alkyne can be used to attach this azetidine-containing scaffold to reporter molecules such as fluorophores, biotin, or radioactive isotopes, creating chemical probes for studying biological systems.

Mechanistic Studies of Chemical Interactions Involving 3 4 Ethynylphenoxy Azetidine Derivatives

Investigation of Ligand-Receptor Binding Interactions

There is no specific information available in the scientific literature regarding the investigation of ligand-receptor binding interactions of 3-(4-Ethynylphenoxy)azetidine derivatives, particularly concerning their interaction with zinc-binding motifs in enzyme active sites.

Elucidation of Enzyme Inhibition Mechanisms at a Molecular Level

Detailed molecular-level studies elucidating the enzyme inhibition mechanisms of this compound derivatives are not documented in available research. Consequently, information regarding active site interactions and the catalytic consequences of such interactions is not available.

Structure-Activity Relationship (SAR) Studies from a Purely Chemical Scaffold Perspective

Specific structure-activity relationship (SAR) studies focusing on the this compound scaffold have not been reported. Such studies would typically involve the synthesis and evaluation of a series of analogs to determine the impact of chemical modifications on biological activity.

Correlation of Chemical Modifications with Changes in Ligand-Target Binding Affinity

In the absence of target identification and binding affinity data for this compound or its derivatives, no correlations can be drawn between chemical modifications and binding affinity.

Influence of Stereochemistry on Molecular Recognition and Interaction Profiles

The influence of stereochemistry on the molecular recognition and interaction profiles of this compound has not been investigated. The azetidine (B1206935) ring can possess stereocenters, and the relative orientation of substituents can significantly impact biological activity, but specific studies on this aspect for the named compound are absent from the literature.

Advanced Research Avenues and Future Directions in 3 4 Ethynylphenoxy Azetidine Chemistry

Development of Next-Generation Synthetic Methodologies for the Compound

While classical methods for constructing azetidine (B1206935) rings, such as the cyclization of 1,3-difunctionalized compounds, are established, future research will likely focus on more efficient, sustainable, and diversity-oriented strategies to access 3-(4-Ethynylphenoxy)azetidine and its derivatives. arkat-usa.orgnih.gov The development of robust synthetic methods is crucial as the difficulty in accessing functionalized azetidines has historically hampered their broader use in medicinal chemistry. nih.govnih.govnih.gov

Advanced synthetic approaches that could be adapted for this specific compound include:

Photocatalysis and Light-Mediated Reactions: Visible light-enabled reactions, such as the aza Paternò-Büchi reaction, offer a mild and direct pathway to functionalized azetidines from imine and alkene precursors. nih.govnih.gov Adapting this [2+2] photocycloaddition strategy could provide novel routes to the core azetidine structure under gentle conditions. nih.govrsc.org

Catalytic C-H Amination: Palladium-catalyzed intramolecular C(sp³)-H amination has emerged as a powerful tool for synthesizing azetidines. rsc.org This approach allows for the direct conversion of C-H bonds into C-N bonds, potentially simplifying synthetic sequences and improving atom economy. nsf.gov

Strain-Release Synthesis: The functionalization of highly strained precursors like azabicyclo[1.1.0]butanes (ABBs) provides a rapid entry into substituted azetidines. dlut.edu.cnuni-muenchen.de Dual copper/photoredox catalysis, for example, can be used for the multicomponent allylation of ABBs, a strategy that could be modified to introduce the phenoxy-ethynyl moiety. dlut.edu.cn

Electrophilic Azetidinylation: The development of electrophilic azetidinylating reagents, such as azetidinyl trichloroacetimidates, allows for the direct, "any-stage" installation of the azetidine ring onto various nucleophiles. chemrxiv.org This modular approach could streamline the synthesis of complex molecules containing the this compound core.

| Synthetic Methodology | Key Features | Potential Advantages for Synthesizing this compound | Relevant Citations |

|---|---|---|---|

| Visible Light-Mediated [2+2] Cycloaddition | Uses a photocatalyst (e.g., Ir(III)) and visible light; mild reaction conditions. | High functional group tolerance, operational simplicity, and potential for high diastereoselectivity. Avoids harsh reagents that could affect the ethynyl (B1212043) group. | nih.govnih.govrsc.org |

| Palladium-Catalyzed C-H Amination | Direct intramolecular formation of the azetidine ring from a C-H bond. | Increases synthetic efficiency by reducing the need for pre-functionalization. | rsc.orgnsf.gov |

| Strain-Release Functionalization of ABBs | Utilizes the high ring strain of azabicyclo[1.1.0]butanes to drive reactions. | Provides rapid access to complex and densely functionalized azetidines in a single step. | dlut.edu.cnuni-muenchen.de |

| Lanthanide-Catalyzed Epoxide Aminolysis | La(OTf)₃-catalyzed regioselective intramolecular aminolysis of cis-3,4-epoxy amines. | High yields and tolerance of acid-sensitive and Lewis basic functional groups, such as the terminal alkyne. | frontiersin.orgnih.gov |

Exploration of Novel Chemical Reactivity Profiles and Uncharted Transformations

The bifunctional nature of this compound, with its strained azetidine ring and reactive terminal alkyne, opens doors to a wide array of chemical transformations beyond its common use in click chemistry.

Reactivity of the Terminal Alkyne: The terminal alkyne is a versatile functional group. Its acidity allows for deprotonation to form a potent acetylide anion nucleophile. libretexts.orgkhanacademy.org This enables a variety of carbon-carbon bond-forming reactions. libretexts.orgtaylorfrancis.com

Coupling Reactions: The ethynyl group can participate in various cross-coupling reactions, such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, to create extended conjugated systems or link the molecule to other scaffolds.

Cycloadditions: Beyond the well-known azide-alkyne cycloaddition, the alkyne can undergo other cycloadditions, including [2+2] and [4+2] reactions, to generate diverse heterocyclic systems.

Hydration and Addition Reactions: Markovnikov and anti-Markovnikov hydration can convert the alkyne into a ketone or aldehyde, respectively, providing a handle for further derivatization. libretexts.org

Reactivity of the Azetidine Ring: The reactivity of the azetidine ring is largely governed by its significant ring strain (approx. 25.4 kcal/mol), making it susceptible to ring-opening reactions while being more stable and easier to handle than aziridines. rsc.orgrsc.org

Strain-Release Ring Opening: The ring can be opened by various nucleophiles, a process that can be exploited for the synthesis of more complex acyclic amines or for polymerization.

N-Functionalization: The secondary amine of the azetidine ring is a key site for modification, allowing for the introduction of a wide range of substituents to modulate the molecule's properties. technologynetworks.com

C-H Functionalization: Recent advances have enabled the direct and stereoselective C(sp³)–H functionalization of the azetidine ring, allowing for the introduction of aryl or alkyl groups at the C2 or C4 positions. rsc.orguni-muenchen.de

| Reactive Site | Transformation Type | Potential Products | Relevant Citations |

|---|---|---|---|

| Terminal Alkyne | Sonogashira Coupling | Aryl- or vinyl-substituted alkynes | libretexts.orgtaylorfrancis.com |

| Terminal Alkyne | Nucleophilic Addition to Carbonyls | Propargyl alcohols | libretexts.org |

| Terminal Alkyne | [3+2] Cycloaddition (with azides) | 1,2,3-Triazoles | nih.govnih.gov |

| Azetidine Ring | Nucleophilic Ring-Opening | γ-Amino alcohols, diamines | rsc.orgrsc.org |

| Azetidine Ring | N-Alkylation / N-Arylation | N-Substituted azetidines | uni-muenchen.detechnologynetworks.com |

| Azetidine Ring | Direct C-H Arylation | C-Aryl substituted azetidines | rsc.org |

Rational Design of Hybrid Scaffolds Incorporating the Azetidine-Phenoxy-Ethynyl Core

The this compound core is an attractive building block for constructing hybrid molecular scaffolds in medicinal chemistry and drug discovery. nih.govnih.gov The azetidine ring can serve as a bioisostere for other groups, offering unique vectors and physicochemical properties, while the ethynyl group acts as a versatile anchor for linking to other molecular fragments. nih.govnih.gov

Future design strategies could involve:

Fragment-Based Drug Discovery (FBDD): Using the core as a central scaffold, the ethynyl group can be used to "click" together various pharmacophoric fragments, enabling the rapid assembly of compound libraries for screening. researchgate.net

Conformationally Constrained Peptidomimetics: The rigid azetidine-phenoxy unit can be incorporated into peptide structures to induce specific conformations, which is a valuable strategy for enhancing biological activity and metabolic stability. researchgate.net A conformational restriction strategy was previously used to design TZT-1027 analogues containing a 3-aryl-azetidine moiety. researchgate.netmdpi.com

PROTACs and Molecular Glues: The molecule's structure is well-suited for use as a linker in Proteolysis Targeting Chimeras (PROTACs) or as a core for developing molecular glues. nih.gov The azetidine can provide a specific 3D orientation, and the alkyne allows for straightforward conjugation to E3 ligase recruiters and protein-targeting warheads. nih.gov

Fused and Spirocyclic Systems: The azetidine ring can be a starting point for synthesizing more complex, multi-cyclic systems. nih.govresearchgate.net For example, intramolecular reactions involving substituents placed on the azetidine nitrogen and the phenoxy ring could lead to novel fused heterocyclic scaffolds.

| Scaffold Design Strategy | Description | Potential Application | Relevant Citations |

|---|---|---|---|

| Fragment-Based Linking | Using the terminal alkyne for CuAAC to connect the core to other small-molecule fragments. | Rapid generation of diverse libraries for high-throughput screening in drug discovery. | nih.govresearchgate.net |

| Peptide Conformational Constraint | Incorporating the rigid azetidine-phenoxy core into a peptide backbone. | Development of stable and potent peptide-based therapeutics. | researchgate.netmdpi.com |

| PROTAC Linker Component | Utilizing the core as part of the linker connecting a warhead and an E3 ligase ligand. | Targeted protein degradation for therapeutic intervention. | nih.gov |

| Biomimetic Scaffolds | Designing hybrid scaffolds that mimic the extracellular matrix to support cell growth and tissue regeneration. | Bone regeneration and tissue engineering. | ethz.ch |

Applications in Bio-orthogonal and Chemo-selective Ligation Reactions

The terminal alkyne group makes this compound an ideal candidate for bio-orthogonal and chemo-selective ligation reactions. These reactions proceed with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes. nih.govnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This quintessential "click" reaction is a highly reliable method for conjugating the alkyne-containing molecule to any molecule bearing an azide (B81097) group. nih.govnih.govresearchgate.net While the copper catalyst's toxicity can be a concern for live-cell imaging, it is an excellent tool for in vitro and ex vivo applications, such as labeling proteins in cell lysates. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of copper, SPAAC utilizes strained cyclooctynes that react readily with azides without a catalyst. nih.gov By functionalizing a biomolecule with an azide and introducing the this compound-cyclooctyne conjugate, researchers can track or modify targets in living systems.